molecular formula C13H6Br2Cl2N2 B13687544 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13687544
M. Wt: 420.9 g/mol
InChI Key: WEOQDNUTRAKPOI-UHFFFAOYSA-N
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Description

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family This compound is characterized by its fused bicyclic structure, which includes both imidazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine can be achieved through several methods. One notable method involves the use of microwave irradiation. In this method, 5-bromo-2-aminopyridine and 2-bromo-1-(3,4-dichlorophenyl)ethanone are reacted in the presence of a base such as sodium bicarbonate or potassium carbonate in a polar solvent like methanol or ethanol under reflux conditions for 4-6 hours . The reaction mixture is then subjected to microwave irradiation at 150°C for 10 minutes, followed by cooling, dilution, and extraction to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Typical reaction conditions involve the use of polar solvents, elevated temperatures, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6,8-Dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and chlorine atoms enhances its reactivity and potential for functionalization, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H6Br2Cl2N2

Molecular Weight

420.9 g/mol

IUPAC Name

6,8-dibromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H6Br2Cl2N2/c14-8-4-9(15)13-18-12(6-19(13)5-8)7-1-2-10(16)11(17)3-7/h1-6H

InChI Key

WEOQDNUTRAKPOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CN3C=C(C=C(C3=N2)Br)Br)Cl)Cl

Origin of Product

United States

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